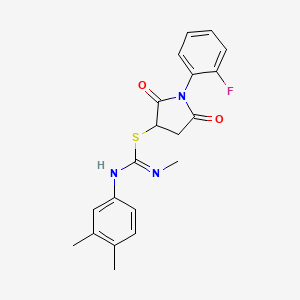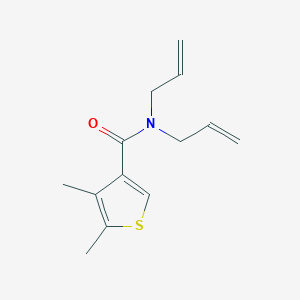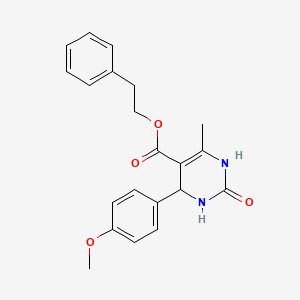
4-bromo-N-(4-sec-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-sec-butylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BSB and is a member of the N-arylbenzamides family.
Wirkmechanismus
The mechanism of action of BSB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BSB has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, BSB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BSB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies have shown that BSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BSB has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, BSB has been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BSB is its ease of synthesis, which makes it readily available for use in laboratory experiments. BSB is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of BSB is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BSB. One area of research is the development of new drugs based on the structure of BSB. Researchers can modify the structure of BSB to improve its potency and selectivity against specific targets. Another area of research is the investigation of the mechanism of action of BSB. Understanding how BSB works at the molecular level can provide insights into its potential applications in various fields of scientific research. Finally, researchers can explore the potential applications of BSB in other areas, such as agriculture and environmental science.
Synthesemethoden
The synthesis of BSB involves the reaction of 4-bromoaniline with 4-sec-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure BSB.
Wissenschaftliche Forschungsanwendungen
BSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BSB is in the development of new drugs for the treatment of cancer. Studies have shown that BSB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BSB has also been found to be effective in inhibiting the proliferation of cancer cells and reducing tumor growth in animal models.
Another potential application of BSB is in the development of new antibiotics. Studies have shown that BSB has antimicrobial properties and can inhibit the growth of bacteria and fungi. BSB has been found to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant cause of hospital-acquired infections.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDWUQZPYRNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(butan-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
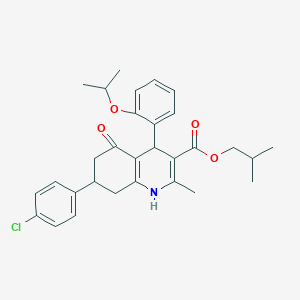
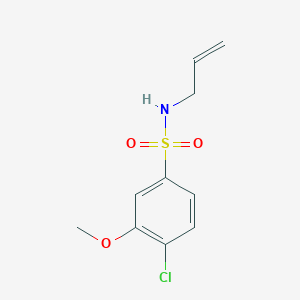
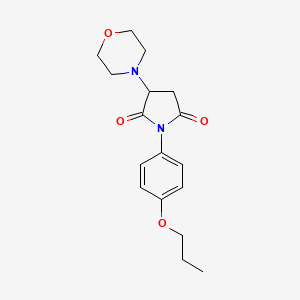
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)


![2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)
